molecular formula C17H18N2O4 B14635033 2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 54946-23-5

2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14635033
CAS No.: 54946-23-5
M. Wt: 314.34 g/mol
InChI Key: SZFGKVYKZTZMDQ-UHFFFAOYSA-N
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Description

2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents may include isoindole derivatives, piperidine, and butylating agents. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Butyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Known for its unique structural features and potential biological activities.

    Other Isoindole Derivatives: Compounds with similar core structures but different substituents, such as 2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione.

Properties

CAS No.

54946-23-5

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-(1-butyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O4/c1-2-3-10-18-14(20)9-8-13(17(18)23)19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7,13H,2-3,8-10H2,1H3

InChI Key

SZFGKVYKZTZMDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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